4-(5-Bromo-6-methylpyridin-2-yl)morpholine
Overview
Description
4-(5-Bromo-6-methylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H13BrN2O . It is used in industrial and scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrN2O2/c1-8-9(12)2-3-10(13-8)11(15)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.12700 . It is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point are not available in the searched resources.Scientific Research Applications
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Efficient Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : This study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . These derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine was carried out directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were investigated. In particular, one compound exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The synthesis involved the construction of novel heterocyclic compound libraries with potential biological activities .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two compounds showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
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Fruit Waxing
- Scientific Field : Food Science .
- Application Summary : Morpholine is used as a chemical emulsifier in the process of waxing fruit . Naturally, fruits make waxes to protect against insects and fungal contamination, but this can be lost as the fruit is cleaned. A small amount of new wax is applied to replace it .
- Methods of Application : Morpholine is used as an emulsifier and solubility aid for shellac, which is used as a wax .
- Results : This process helps to protect fruits against insects and fungal contamination .
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Synthesis of Morpholines
- Scientific Field : Organic Chemistry .
- Application Summary : This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application : Various methods of synthesis are discussed, including the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .
- Results : The review covers selected works published since 2013, highlighting the most advanced examples and some important results .
-
Fruit Waxing
- Scientific Field : Food Science .
- Application Summary : Morpholine is used as a chemical emulsifier in the process of waxing fruit . Naturally, fruits make waxes to protect against insects and fungal contamination, but this can be lost as the fruit is cleaned. A small amount of new wax is applied to replace it .
- Methods of Application : Morpholine is used as an emulsifier and solubility aid for shellac, which is used as a wax .
- Results : This process helps to protect fruits against insects and fungal contamination .
-
Synthesis of Morpholines
- Scientific Field : Organic Chemistry .
- Application Summary : This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application : Various methods of synthesis are discussed, including the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .
- Results : The review covers selected works published since 2013, highlighting the most advanced examples and some important results .
Safety And Hazards
Safety data sheets indicate that this compound may cause skin and eye irritation, and may be harmful if inhaled or swallowed . In case of contact with skin or eyes, it’s recommended to wash off with plenty of water and consult a doctor . If inhaled or swallowed, move to fresh air and seek medical attention immediately .
Future Directions
properties
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBCOHGBRRIGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682403 | |
Record name | 4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |
CAS RN |
1199773-21-1 | |
Record name | 4-(5-Bromo-6-methyl-2-pyridinyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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